molecular formula C12H10N4O B11222564 N'-(3-Pyridinylmethylene)isonicotinohydrazide CAS No. 15017-31-9

N'-(3-Pyridinylmethylene)isonicotinohydrazide

Cat. No.: B11222564
CAS No.: 15017-31-9
M. Wt: 226.23 g/mol
InChI Key: DERMXJNBYDETST-OQLLNIDSSA-N
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Description

N'-(3-Pyridinylmethylene)isonicotinohydrazide is a chemical compound with the molecular formula C12H10N4O . It is characterized as a hydrazide derivative, sharing a core structural motif with well-known pharmacologically active compounds. This substance is provided for research purposes as a building block or potential precursor in medicinal chemistry and drug discovery programs. Researchers value this compound for its molecular structure, which features pyridine rings that can contribute to metal coordination and hydrogen bonding, making it of interest in the development of novel chemical entities . The compound must be handled by qualified professionals in accordance with safe laboratory practices. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15017-31-9

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C12H10N4O/c17-12(11-3-6-13-7-4-11)16-15-9-10-2-1-5-14-8-10/h1-9H,(H,16,17)/b15-9+

InChI Key

DERMXJNBYDETST-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Isonicotinohydrazide

Isonicotinohydrazide serves as the primary precursor for the target compound. Its synthesis typically involves a two-step process: esterification of isonicotinic acid followed by hydrazinolysis.

Esterification of Isonicotinic Acid

Isonicotinic acid undergoes esterification with alcohols (e.g., ethanol) using acylating agents such as oxalyl chloride. The reaction proceeds under anhydrous conditions in solvents like dichloromethane or dimethylformamide (DMF), with temperatures maintained between 15–40°C. For example, reacting 200 g of isonicotinic acid with oxalyl chloride (310 g, 2.43 mol) in dichloromethane (1800 mL) and DMF (40 mL) yields ethyl isonicotinate hydrochloride after work-up with sodium carbonate and methyl tert-butyl ether. This step achieves a 95.2% yield with 99.95% purity.

Key Reaction Conditions for Esterification

ParameterValue
Acylating AgentOxalyl chloride
SolventDichloromethane/DMF
Temperature15–40°C
Molar Ratio (Acid:Agent)1:1.5
Yield89.2–95.2%

Hydrazinolysis of Isonicotinic Acid Ester

The ester intermediate reacts with hydrazine hydrate to form isonicotinohydrazide. Optimal conditions include a 1:1.4–3 molar ratio of ester to hydrazine hydrate in aqueous or alcoholic solvents at 60–100°C for 0.5–8 hours. For instance, ethyl isonicotinate hydrochloride (250 g, 1.33 mol) treated with 80% hydrazine hydrate (165.7 g, 2.66 mol) in water (300 mL) at 60–80°C for 1 hour yields crude isonicotinohydrazide with 83.6% purity.

Condensation with 2-Pyridinecarboxaldehyde

The final step involves condensing isonicotinohydrazide with 2-pyridinecarboxaldehyde in the presence of an acid catalyst. Glacial acetic acid (1–2 drops) in ethanol under reflux for 4–6 hours is a standard protocol, yielding the hydrazone derivative. For example, nicotinohydrazide derivatives synthesized via this method exhibit yields of 70–85% after recrystallization from ethanol.

Optimized Condensation Parameters

ParameterValue
SolventEthanol
CatalystGlacial acetic acid
TemperatureReflux (78°C)
Reaction Time4–6 hours
Molar Ratio (Hydrazide:Aldehyde)1:1.1
Yield70–85%

Purification and Characterization

Purification Techniques

Crude N'-(pyridin-2-ylmethylene)isonicotinohydrazide is purified via recrystallization from ethanol or methanol. The patent method employs aqueous alcohol solutions (e.g., 50% ethanol) to refine the product, achieving >99% purity. Alternatively, column chromatography using silica gel and ethyl acetate/hexane mixtures may enhance purity for analytical purposes.

Spectroscopic Characterization

The compound’s structure is confirmed through:

  • IR Spectroscopy : A strong absorption band at 1650–1670 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N–H stretch).

  • ¹H NMR (DMSO-d₆) : δ 8.75 (s, 1H, CH=N), 8.65–7.45 (m, 8H, pyridine protons), 11.20 (s, 1H, NH).

  • X-ray Crystallography : Monoclinic crystal system with space group P2₁/c and CCDC reference 139762.

Comparative Analysis of Synthetic Methods

Solvent Impact on Yield

Ethanol and methanol produce comparable yields (~80%), while DMF increases reaction rates but complicates purification. Aqueous systems reduce side products but require stringent pH control during work-up.

Catalytic Efficiency

Glacial acetic acid outperforms other catalysts (e.g., HCl) by minimizing hydrolysis of the hydrazone bond. The patent method reports 0.5–1 hour reaction times with acetic acid, whereas uncatalyzed reactions require >8 hours.

Industrial-Scale Considerations

Large-scale synthesis (e.g., 1.62 mol batches) prioritizes cost-effective solvents like dichloromethane and methyl tert-butyl ether. Automated pH adjustment using sodium carbonate ensures consistent product quality, while reduced-pressure distillation minimizes solvent waste.

Challenges and Mitigation Strategies

Impurity Control

Residual 2-picolinic acid in isonicotinic acid feedstock necessitates pre-purification via recrystallization. Hydrazine excess (>1.4 equiv.) suppresses byproduct formation but requires careful quenching to avoid explosive intermediates.

Reaction Scalability

Stirring efficiency becomes critical in viscous reaction mixtures. Patent examples use mechanical stirring at 200–300 rpm to maintain homogeneity during hydrazinolysis.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Pyridinylmethylene)isonicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N'-(3-Pyridinylmethylene)isonicotinohydrazide displays notable antimicrobial properties. Studies have shown its effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve the inhibition of key metabolic pathways in microbial cells.

Table 1: Antimicrobial Efficacy of this compound

Pathogen TypeOrganismMinimum Inhibitory Concentration (MIC)
BacteriaEscherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
FungiCandida albicans64 µg/mL
Aspergillus niger128 µg/mL

Anticancer Properties

This compound has been investigated for its anticancer potential, particularly against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented.

Case Study: Anticancer Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, suggesting significant potential for further development as an anticancer agent .

Mechanistic Insights

The biological activities of this compound can be attributed to its interaction with cellular targets. Molecular docking studies have suggested that this compound binds effectively to enzymes involved in metabolic pathways, thereby disrupting normal cellular functions.

Table 2: Molecular Docking Results

Target EnzymeBinding Affinity (kcal/mol)Interaction Type
Dihydrofolate reductase-9.5Hydrogen bonds
Topoisomerase II-8.7Hydrophobic interactions

Mechanism of Action

Comparison with Similar Compounds

Enzyme Inhibition:
  • (E)-N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g): Inhibits bovine tissue-non-specific alkaline phosphatase (IC₅₀: 0.8 µM) .
  • (E)-N'-(4-Chlorobenzylidene)isonicotinohydrazide (3a): Potent against calf intestinal alkaline phosphatase (IC₅₀: 1.2 µM) .
Antimicrobial Activity:
Compound Substituent Zone of Inhibition (mm) MIC (µg/mL)
2e 3,4-Dimethoxy 22 (S. aureus) 6.25
2g 4-Hydroxy-3-methoxy 24 (E. coli) 3.12
2k 4-Nitro 18 (C. albicans) 12.5

Data from .

Key Insight : Methoxy and hydroxy groups enhance antimicrobial potency due to increased electron density and hydrogen-bonding capacity .

Anticorrosion and Electrochemical Properties

Schiff bases with aromatic substituents (e.g., benzaldehyde derivatives) exhibit superior anticorrosion efficiency (78.5–94.7%) compared to aliphatic analogs. Quantum chemical parameters:

Compound EHOMO (eV) ELUMO (eV) ΔE (eV)
N'-(Phenylmethylene)isonicotinohydrazide -5.2 -1.8 3.4
N'-(2-Hydroxybenzylidene)isonicotinohydrazide -4.9 -1.5 3.4
N'-(3-Pyridinylmethylene)isonicotinohydrazide (Predicted) ~-5.0 ~-1.6 ~3.4

Data from .

Key Insight : Lower ELUMO and higher EHOMO values correlate with improved electron-donating ability, enhancing adsorption on metal surfaces .

Biological Activity

N'-(3-Pyridinylmethylene)isonicotinohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H10N4OC_{12}H_{10}N_4O and a molecular weight of 226.24 g/mol. Its structure features a pyridine ring and a hydrazide functional group, which are essential for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₀N₄O
Molecular Weight226.24 g/mol
Log P (octanol-water)0.03
SolubilityHigh
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its activity against various bacterial strains, including Mycobacterium tuberculosis and other gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition against several pathogens.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Mycobacterium tuberculosis. The results demonstrated an MIC of 25 µg/mL, indicating strong antitubercular activity comparable to standard treatments such as Isoniazid .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Research Findings

In a recent study, this compound was found to significantly reduce cell viability in MCF-7 cells with an IC50 value of 30 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induces cell cycle arrest in the S phase, suggesting a mechanism linked to DNA synthesis inhibition .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
  • Interaction with DNA : The hydrazide moiety may interact with DNA, leading to structural changes that inhibit replication.

Q & A

Q. What are the optimal synthetic routes for N'-(3-Pyridinylmethylene)isonicotinohydrazide and its derivatives?

The compound is typically synthesized via Schiff base condensation between isonicotinohydrazide and a substituted aldehyde (e.g., 3-pyridinecarboxaldehyde) under reflux in ethanol or methanol. For example, in N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide synthesis, MNBA (2-methyl-6-nitrobenzoic anhydride) and DMAP (4-dimethylaminopyridine) were used as coupling agents in dichloromethane at room temperature, followed by purification via dry-column flash chromatography . Alternative methods include sonocrystallization (e.g., acetone-mediated synthesis of N-(propan-2-ylidene)-isonicotinohydrazide) to enhance yield and crystallinity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray diffraction (XRD): Essential for resolving crystal structures and intramolecular interactions (e.g., hydrogen bonds, π-stacking). For instance, XRD confirmed the E conformation about the C=N bond and intramolecular O–H⋯N hydrogen bonds in (E)-N'-(2-hydroxy-5-methylbenzylidene)isonicotinohydrazide .
  • FT-IR and NMR: FT-IR identifies hydrazide C=O and C=N stretches (~1650–1600 cm⁻¹), while ¹H/¹³C NMR confirms proton environments (e.g., imine proton at δ 8.5–9.0 ppm) .
  • Thermogravimetric analysis (TGA): Evaluates thermal stability, as seen in (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide , which decomposed above 200°C .

Q. How does the compound behave in coordination chemistry with transition metals?

The ligand acts as a polydentate ON-donor, forming stable complexes with Cu(II), Fe(III), and Cd(II). For example, {[CuCl(L)]·DMF}ₙ (L = N'-(pyridin-2-ylmethylene)isonicotinohydrazide) adopts a polymeric zigzag chain structure via pyridine nitrogen coordination . Similarly, Diiodo-(N′-quinolin-8-ylmethylene)isonicotinohydrazide-Cd(II) forms a κ³N,N′,O coordination sphere with CdI₂ .

Advanced Research Questions

Q. What computational methods validate the electronic and structural properties of this compound?

  • Density Functional Theory (DFT): Matches experimental IR, UV-Vis, and NMR data. For (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide , B3LYP/6-311G(d) calculations confirmed HOMO-LUMO gaps (4.2 eV) and Mulliken charges, correlating with XRD packing motifs .
  • Hirshfeld Surface Analysis (HSA): Quantifies intermolecular interactions (e.g., C–H⋯π contacts in (E)-N'-(4-dimethylaminobenzylidene)isonicotinohydrazide ) .
  • Molecular Electrostatic Potential (MEP): Predicts reactive sites for electrophilic/nucleophilic attacks .

Q. How does molecular docking predict its pharmacological activity?

Docking studies against targets like cyclooxygenase-2 (COX-2) and Enoyl-Acyl Carrier Protein Reductase (InhA) reveal binding affinities. For N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide , Lamarckian genetic algorithm-based docking (AutoDock4.2) showed a binding energy of −9.80 kcal/mol with InhA, outperforming isoniazid (ΔG = −4.64 kcal/mol) . Key interactions include hydrogen bonding with Thr196 (COX-2) or NAD⁺ cofactor (InhA) .

Q. What contradictions exist in corrosion inhibition data for steel alloys?

While N-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide showed 92% inhibition efficiency for X70 carbon steel in 1 M HCl via EIS and PDP , discrepancies arise from:

  • Surface heterogeneity: SEM revealed uneven inhibitor adsorption on galvanized vs. stainless steel.
  • Electrolyte pH: Protonation/deprotonation of pyridine nitrogen affects charge transfer resistance.
    Methodological standardization (e.g., consistent electrolyte concentration, temperature) is critical for reproducibility .

Q. How do structural modifications alter its chemosensing properties?

Substituents on the benzylidene moiety tune selectivity for metal ions. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide detects Al³⁺ and Cu²⁺ via fluorescence quenching (LOD = 10⁻⁸ M) due to PET (photoinduced electron transfer) inhibition upon complexation. The 2,4-dihydroxy group enhances binding via O–M²⁺–N chelation .

Q. What in vivo evidence supports its antitubercular efficacy?

In rabbits infected with M. bovis, N'-(theophylline-triazole-acetyl)isonicotinohydrazide (10 mg/kg) reduced tuberculous lesions in lungs and spleen, with histopathology showing minimal lymphocyte infiltration compared to isoniazid . However, dose optimization is needed to mitigate hepatotoxicity observed at higher doses (>20 mg/kg) .

Methodological Recommendations

  • Crystallization: Use methanol/DMF (1:1) for high-quality single crystals suitable for XRD .
  • DFT Protocols: Employ B3LYP/6-311+G(d,p) for vibrational frequency validation .
  • Docking Parameters: Set grid boxes to 30×30×30 ų centered on native ligand coordinates (e.g., COX-2: x=38.042, y=2.131, z=61.280) .

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